

An In-depth Technical Guide to Trimethylsilyl Derivatives of L-Proline

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Compound of Interest

Compound Name: TMS-L-proline

Cat. No.: B3281510

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structures, properties, synthesis, and applications of trimethylsilyl (TMS) derivatives of L-proline. L-proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a pyrrolidine ring.^[1] This rigid, cyclic structure imparts significant conformational constraints, making proline and its analogues valuable building blocks, or "tectons," in drug design and peptide synthesis.^[2] Protecting the reactive carboxyl and amino groups is a critical step in many synthetic applications. Trimethylsilylation is a common and effective method for this purpose, enhancing solubility in organic solvents and enabling specific chemical transformations.

The term "**TMS-L-proline**" can refer to two primary derivatives: the mono-silylated L-proline trimethylsilyl ester and the di-silylated N,O-Bis(trimethylsilyl)proline. This document will detail the properties and protocols associated with both compounds.

Chemical Structure and Properties

The silylation of L-proline can occur at the carboxylic acid group, the amine group, or both. The two most common derivatives are detailed below.

L-Proline, Trimethylsilyl Ester (Mono-TMS-L-proline)

In this derivative, the carboxylic acid group of L-proline is converted to a trimethylsilyl ester.

- IUPAC Name: trimethylsilyl (2S)-pyrrolidine-2-carboxylate^[3]

- Synonyms: L-Proline, TMS derivative; l-Proline, trimethylsilyl ester[4][5]
- Chemical Structure: The core structure is the L-proline pyrrolidine ring with the carboxylic acid hydrogen replaced by a trimethylsilyl group (-Si(CH₃)₃). The secondary amine remains unprotected.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO ₂ Si	[3][4]
Molecular Weight	187.31 g/mol	[3][4]
CAS Number	26555-63-5 (Referenced indirectly)	Not explicitly in results, but linked to structure
InChI Key	ZHHOUXSQMHJPRA-ZETCQYMHSA-N	[3]
Canonical SMILES	C--INVALID-LINK--(C)OC(=O)C1CCCN1	[3]
logP (Octanol/Water)	1.116 (Crippen Method)	[5]
log ₁₀ WS (Water Solubility)	0.72 (Crippen Method)	[5]
Non-polar Retention Index	1178.30	[5]

L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester (Di-TMS-L-proline)

This is the fully protected derivative where both the carboxylic acid and the secondary amine bear a trimethylsilyl group.

- IUPAC Name: trimethylsilyl 1-trimethylsilylpyrrolidine-2-carboxylate[6]
- Synonyms: L-Proline, 2TMS derivative; N,O-Bis-(trimethylsilyl)proline; Proline, di-TMS[6][7]
- Chemical Structure: The structure consists of the L-proline pyrrolidine ring where the hydrogen of the carboxylic acid is replaced by a TMS group, and the hydrogen of the

secondary amine is also replaced by a TMS group.[3] This modification increases lipophilicity and steric bulk.[3]

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₅ NO ₂ Si ₂	[6][7]
Molecular Weight	259.49 g/mol	[6][7]
CAS Number	7364-47-8	[6][7]
InChI Key	DKGIXVJPGFXLRM-UHFFFAOYSA-N	[6][7]
Canonical SMILES	C--INVALID-LINK--(C)N1CCCC1C(=O)O--INVALID-LINK--(C)C	[6]
Exact Mass	259.14238211 Da	[6]

Synthesis and Experimental Protocols

The synthesis of **TMS-L-proline** derivatives is typically achieved through a direct silylation reaction.

General Silylation Protocol

The preparation of **TMS-L-proline** involves reacting L-proline with a silylating agent under anhydrous conditions.[3] The degree of silylation (mono- vs. di-) can be controlled by the stoichiometry of the reagents and reaction conditions.

Reagents and Materials:

- L-Proline
- Silylating Agent: Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS)
- Base (HCl scavenger): Triethylamine (Et₃N) or Imidazole
- Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

- Inert atmosphere (e.g., Nitrogen or Argon)
- Standard laboratory glassware, dried in an oven

Detailed Methodology:

- Preparation: Dry all glassware thoroughly in an oven to remove any residual water, which can quench the silylating agent.
- Reaction Setup: Suspend L-proline in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere.
- Addition of Base: Add the base (e.g., triethylamine) to the suspension. For di-silylation, at least two equivalents of base are required to neutralize the HCl generated from both the carboxyl and amine groups.
- Addition of Silylating Agent: Cool the mixture in an ice bath (0°C). Slowly add the silylating agent (e.g., TMSCl) dropwise. For di-silylation, at least two equivalents of TMSCl are needed. The reaction is exothermic.
 - $\text{L-Proline} + 2 \text{ TMSCl} \xrightarrow{\text{(Base)}} \text{Di-TMS-L-proline} + 2 \text{ HCl}$ [3]
- Reaction Progression: Allow the reaction to warm to room temperature (approx. 25°C) and stir for several hours until completion. Reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup and Purification: Upon completion, the resulting salt (e.g., triethylammonium chloride) is typically removed by filtration. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).
- Final Product: The crude product can be further purified by vacuum distillation or silica gel chromatography to yield the pure **TMS-L-proline** derivative.[3]

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of **TMS-L-proline**.

Applications in Research and Drug Development

The unique properties of L-proline and its TMS-derivatives make them highly useful in various scientific domains.

Protecting Group in Peptide Synthesis

The primary application of **TMS-L-proline** is in organic synthesis, particularly in the construction of peptides. The TMS group serves as an effective protecting group for the carboxyl and amine functionalities, preventing unwanted side reactions during peptide coupling steps. The L-configuration of the original proline is preserved during silylation, maintaining the crucial stereochemistry for biological activity.[3]

Diagram of TMS as a Protecting Group

Caption: Logical workflow of using **TMS-L-proline** in peptide synthesis.

Analytical Derivatization

TMS derivatives of amino acids, including L-proline, are widely used in analytical chemistry. Their increased volatility and thermal stability make them suitable for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][7] The NIST Chemistry WebBook lists mass spectrometry and GC data for both mono- and di-**TMS-L-proline**, highlighting their importance in metabolomics and other analytical fields.[7][8]

Role in Drug Design

L-proline itself is a cornerstone in drug design due to its rigid structure, which can be used to control the conformation of peptides and small molecules.[2] Proline analogues are investigated for tuning the biological and physicochemical properties of pharmaceuticals.[9] While **TMS-L-proline** is primarily a synthetic intermediate, its use enables the creation of complex proline-containing molecules that are explored as potential therapeutics, such as enzyme inhibitors.[2][10]

Biological Context: L-Proline Biosynthesis

For drug development professionals targeting metabolic pathways, understanding the biosynthesis of L-proline is crucial. Proline accumulation is a key physiological response in

plants to environmental stress and plays diverse roles in human cell biology, from protein synthesis to redox signaling.[10][11][12] L-proline is primarily synthesized from glutamate.

Diagram of L-Proline Biosynthesis from Glutamate

Caption: The glutamate pathway for L-proline biosynthesis in many organisms.

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